2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile
Overview
Description
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a fluorophenyl group, a thioether linkage, and a nicotinonitrile core
Preparation Methods
The synthesis of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile typically involves multiple steps. One common synthetic route starts with the reaction of 4-fluorophenacyl bromide with thiourea to form the corresponding thioether. This intermediate is then reacted with 4,6-diphenylnicotinonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .
Chemical Reactions Analysis
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Scientific Research Applications
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile can be compared with other similar compounds, such as:
4-[(2-{[4-fluorophenyl]amino}-2-oxoethyl)thio]methylbenzoic acid: This compound has a similar thioether linkage and fluorophenyl group but differs in its core structure.
2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4,6-diphenylnicotinonitrile: This compound has a methyl group instead of a fluorine atom, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4,6-diphenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17FN2OS/c27-21-13-11-20(12-14-21)25(30)17-31-26-23(16-28)22(18-7-3-1-4-8-18)15-24(29-26)19-9-5-2-6-10-19/h1-15H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKQCJDKQTUVLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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